N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide
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Overview
Description
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxane sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane. The thiophene ring is often prepared via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
The oxane sulfonyl group is introduced through a sulfonation reaction, where the piperidine intermediate is reacted with a sulfonyl chloride in the presence of a base. The final step involves coupling the piperidine and thiophene intermediates through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of more efficient catalysts for the acylation reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the function of various biological pathways.
Medicine: As a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as lysyl oxidase (LOX). By inhibiting LOX, the compound can disrupt the extracellular matrix and prevent the spread of cancer cells .
Comparison with Similar Compounds
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide can be compared to other piperidine and thiophene derivatives:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action. This compound is unique in its combination of a piperidine ring, a thiophene ring, and an oxane sulfonyl group, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c19-16(11-13-5-10-23-12-13)17-14-1-6-18(7-2-14)24(20,21)15-3-8-22-9-4-15/h5,10,12,14-15H,1-4,6-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXUJIOXEYCXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC=C2)S(=O)(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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